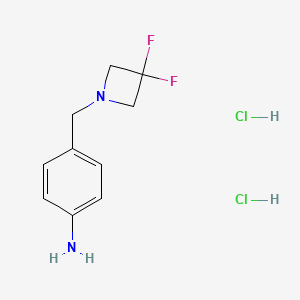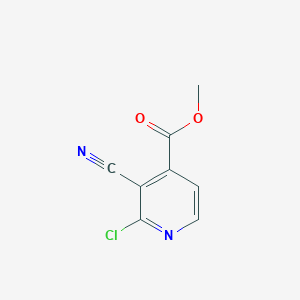
Methyl 2-chloro-3-cyanoisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-3-cyanoisonicotinate is an organic compound with the molecular formula C8H5ClN2O2 It is a derivative of isonicotinic acid and features a cyano group and a chlorine atom attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-cyanoisonicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-cyanopyridine with methanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired ester.
Another method involves the use of thionyl chloride to convert 2-chloro-3-cyanopyridine to its corresponding acid chloride, which is then reacted with methanol to yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-3-cyanoisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Hydrolysis: The major product is 2-chloro-3-cyanoisonicotinic acid.
Reduction: The major product is 2-chloro-3-aminomethylisonicotinate.
Applications De Recherche Scientifique
Methyl 2-chloro-3-cyanoisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-3-cyanoisonicotinate depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-chloroisonicotinate
- Methyl 3-cyanoisonicotinate
- Methyl 2,6-dichloroisonicotinate
Uniqueness
Methyl 2-chloro-3-cyanoisonicotinate is unique due to the presence of both a cyano group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Conclusion
This compound is a versatile compound with significant potential in organic synthesis, pharmaceuticals, and material science. Its unique structure and reactivity make it a valuable intermediate in the development of new compounds and materials.
Propriétés
Formule moléculaire |
C8H5ClN2O2 |
|---|---|
Poids moléculaire |
196.59 g/mol |
Nom IUPAC |
methyl 2-chloro-3-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-11-7(9)6(5)4-10/h2-3H,1H3 |
Clé InChI |
HSHYQRQTEOTKRY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=NC=C1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


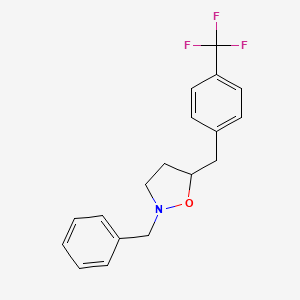
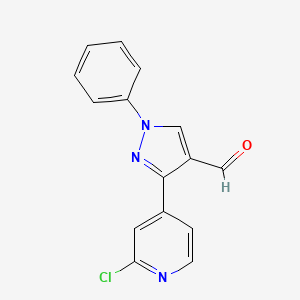
![4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761864.png)


![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
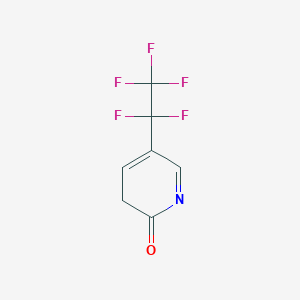
![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
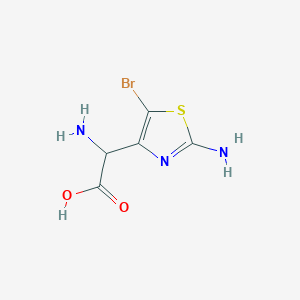
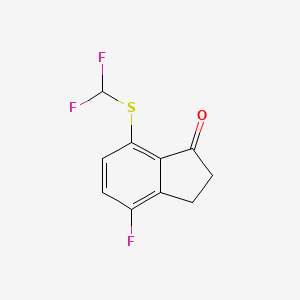
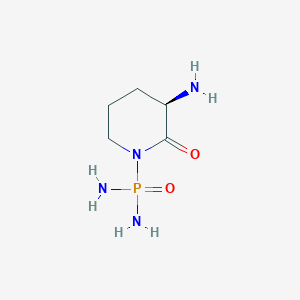
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
